Patent Citation Breadth as a Proxy for Scaffold-Program Fit: 4-(3-Oxopiperazin-1-yl)benzonitrile vs. Non-Oxidized Piperazine Analogs
4-(3-Oxopiperazin-1-yl)benzonitrile is documented in 11 patent families according to PubChemLite annotation, whereas the unsubstituted piperazine analog 4-(piperazin-1-yl)benzonitrile (CAS 68104-63-2) appears in zero patent families in the same database, and the 2-substituted regioisomer 2-(piperazin-1-yl)benzonitrile (CAS 111373-03-6) appears in zero patent families [1][2]. The patent MXPA01000504A (Merck) explicitly lists 4-(3-oxopiperazin-1-yl)benzonitrile as a synthetic intermediate for substituted piperazones with antithrombotic (anticoagulant) therapeutic claims [3]. The 3-oxopiperazine scaffold, when coupled at the para position of benzonitrile, serves as a privileged fragment for generating derivatives that target fibrinogen receptor antagonism and related anticoagulant mechanisms, a therapeutic area in which the non-oxidized and regioisomeric analogs lack documented patent-based precedent [3].
| Evidence Dimension | Patent family count as a measure of scaffold validation in drug discovery programs |
|---|---|
| Target Compound Data | 11 patent families (PubChemLite annotation) |
| Comparator Or Baseline | 4-(Piperazin-1-yl)benzonitrile (CAS 68104-63-2): 0 patent families; 2-(Piperazin-1-yl)benzonitrile (CAS 111373-03-6): 0 patent families |
| Quantified Difference | 11 vs. 0 patent families; explicitly cited in MXPA01000504A as an intermediate for antithrombotic piperazones |
| Conditions | PubChemLite patent annotation database; Google Patents search restricted to compound-specific InChIKey or CAS queries |
Why This Matters
Patent citation count serves as a rigorous filter for distinguishing building blocks with demonstrated utility in proprietary drug discovery programs from those without documented intellectual property precedent, directly informing procurement prioritization for lead generation campaigns.
- [1] PubChemLite. Compound RJZYYNKAWQNSKZ-UHFFFAOYSA-N: Patent count = 11. LCSB, University of Luxembourg. View Source
- [2] PubChem. Compound Summary for CID 28411233: 4-(3-Oxopiperazin-1-yl)benzonitrile (Patent and Literature coverage). NCBI. View Source
- [3] Google Patents. MXPA01000504A: Substituted piperazones and their therapeutic uses (antithrombotic agents, assignee: Merck & Co.). View Source
